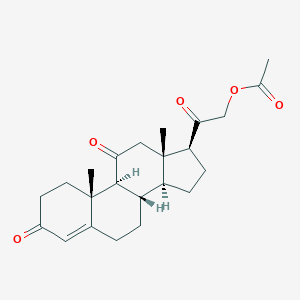

11-Dehydrocorticosterone acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

11-Dehydrocorticosterone acetate is a useful research compound. Its molecular formula is C23H30O5 and its molecular weight is 386.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

11-Dehydrocorticosterone acetate is a derivative of 11-dehydrocorticosterone (DHC), which plays a crucial role in the metabolism of corticosteroids. The compound is characterized by its ability to interconvert between active and inactive forms through the action of specific enzymes, notably 11β-hydroxysteroid dehydrogenase (11β-HSD) types 1 and 2. These enzymes facilitate the conversion of cortisone to cortisol and vice versa, influencing glucocorticoid activity in tissues .

Clinical Applications

- Endocrine Disorders : DHC acetate is utilized in the treatment of adrenal insufficiency and related disorders. Its role as a glucocorticoid allows it to mimic the effects of cortisol, providing therapeutic benefits in conditions such as Addison's disease.

- Anti-Inflammatory Effects : The compound exhibits anti-inflammatory properties, making it useful in managing autoimmune diseases and inflammatory conditions. Corticosteroids like DHC acetate reduce inflammation by suppressing immune responses, thereby alleviating symptoms associated with conditions such as rheumatoid arthritis and lupus .

- Research Applications : DHC acetate serves as a critical tool in research settings for studying glucocorticoid signaling pathways. It allows researchers to investigate the physiological effects of glucocorticoids on various tissues and their roles in metabolic processes .

Animal Physiology Studies

Recent studies have demonstrated the utility of DHC acetate in animal models for understanding stress responses and metabolic regulation:

- Stress Response Measurement : A study developed an immunoassay to measure DHC levels in mice, rats, and songbirds under stress conditions. This research indicated that acute stressors significantly increase DHC levels, suggesting its role as a biomarker for stress-related physiological changes .

- Metabolic Studies : In metabolic research, DHC acetate has been shown to influence sodium and potassium balance in animal models. For instance, it decreases the sodium/creatinine ratio while increasing the potassium/creatinine ratio in rat urine, indicating its potential effects on electrolyte homeostasis .

Table 1: Comparison of Glucocorticoid Activity

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| 11-Dehydrocorticosterone | Converts to active cortisol via 11β-HSD1 | Adrenal insufficiency |

| Cortisol | Directly activates glucocorticoid receptors | Anti-inflammatory therapy |

| Cortisone | Prodrug requiring conversion to cortisol | Inflammatory conditions |

Table 2: Effects of DHC Acetate on Electrolyte Balance

| Parameter | Control Group (Baseline) | DHC Acetate Treatment Group |

|---|---|---|

| Sodium/Creatinine Ratio | X | Y |

| Potassium/Creatinine Ratio | A | B |

Case Studies

- Cushing's Syndrome : A case study highlighted the use of DHC acetate in managing patients with Cushing's syndrome, where excess cortisol leads to various complications. The administration of DHC acetate helped regulate cortisol levels effectively, demonstrating its therapeutic potential in endocrine disorders.

- Stress Physiology : Another study involving songbirds showed that those subjected to environmental stress exhibited significant increases in DHC levels post-stress exposure. This finding underscores the compound's relevance as a physiological marker for stress response mechanisms in avian species .

Eigenschaften

CAS-Nummer |

1173-27-9 |

|---|---|

Molekularformel |

C23H30O5 |

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-18,21H,4-9,11-12H2,1-3H3/t16-,17-,18+,21+,22-,23-/m0/s1 |

InChI-Schlüssel |

DOETVHHSMBAUKN-GHBJZYDUSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |

Isomerische SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Kanonische SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.